![molecular formula C18H19FN4O B14178395 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine CAS No. 897362-41-3](/img/structure/B14178395.png)
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine is a compound belonging to the pyrido[3,2-D]pyrimidine class. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and CNS depressive properties . This specific compound has garnered attention for its potential as an inhibitor of epidermal growth factor receptor (EGFR), making it a promising candidate for cancer treatment .
Métodos De Preparación
The synthesis of 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrido[3,2-D]pyrimidine core, followed by the introduction of the 2-fluorophenyl and pentyloxy groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity .
Análisis De Reacciones Químicas
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pentyloxy group can be replaced with other alkoxy groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine involves its binding to the EGFR. By inhibiting EGFR, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly effective against cancer cells that overexpress EGFR or have mutations that make them resistant to other EGFR inhibitors .
Comparación Con Compuestos Similares
Similar compounds to 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine include other pyrido[3,2-D]pyrimidine derivatives, such as:
- 6-(2-Chlorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
- 6-(2-Methylphenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity. The uniqueness of this compound lies in its fluorine substitution, which can enhance its binding affinity and selectivity for EGFR .
Propiedades
Número CAS |
897362-41-3 |
|---|---|
Fórmula molecular |
C18H19FN4O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
6-(2-fluorophenyl)-4-pentoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C18H19FN4O/c1-2-3-6-11-24-17-16-15(22-18(20)23-17)10-9-14(21-16)12-7-4-5-8-13(12)19/h4-5,7-10H,2-3,6,11H2,1H3,(H2,20,22,23) |
Clave InChI |
DRELYSZZBPMIRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


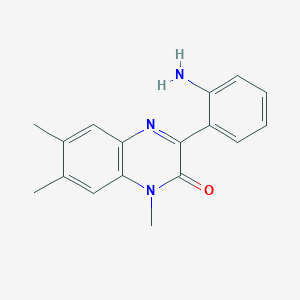
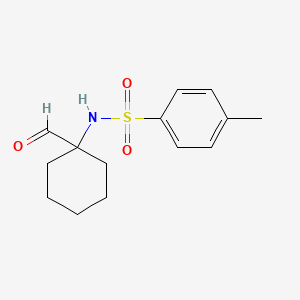
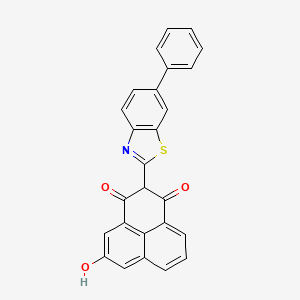
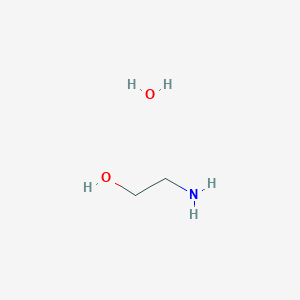
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
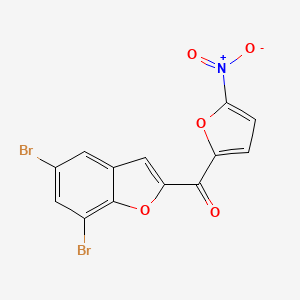

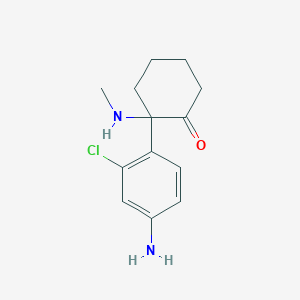
![9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B14178360.png)
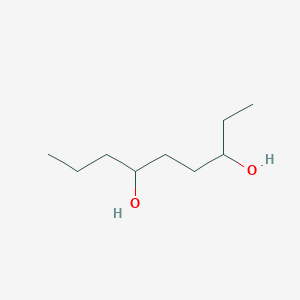
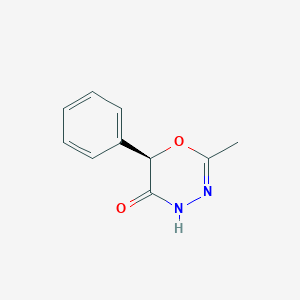
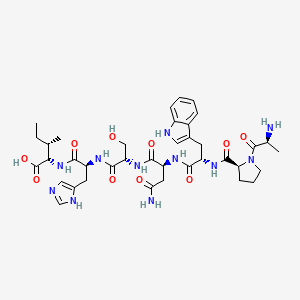
![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)

